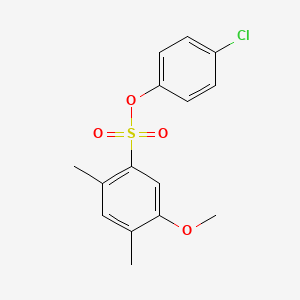
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylbenzene sulfonate moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the cobalt-catalyzed radical hydroacylation of alkenes to ketones .
Result of Action
Similar compounds have been shown to cause various changes at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-chlorophenyl 5-methoxy-2,4-dimethylbenzene. This can be achieved through electrophilic aromatic substitution reactions, where a sulfonating agent such as sulfur trioxide or chlorosulfonic acid is used under controlled conditions . The reaction is usually carried out in the presence of a solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective formation of the sulfonate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and dimethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, oxidized derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methoxy-2,4-dimethylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester, affecting its solubility and reactivity.
4-Chlorophenyl 2,4-dimethylbenzenesulfonate: Similar structure but lacks the methoxy group, influencing its chemical properties and applications.
Uniqueness
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the sulfonate group enhances its solubility in polar solvents, while the methoxy and dimethyl groups contribute to its stability and lipophilicity.
Properties
IUPAC Name |
(4-chlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMLIFFBKWEFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
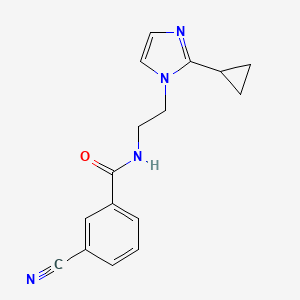
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
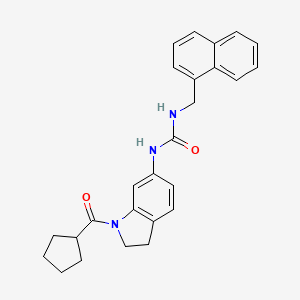
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)
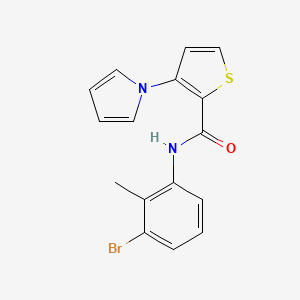
![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)
![2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2515692.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)
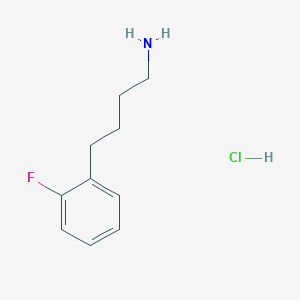
![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)
![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)
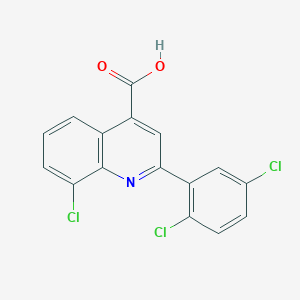
![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)
